5-氯-2-碘-3-硝基吡啶

描述

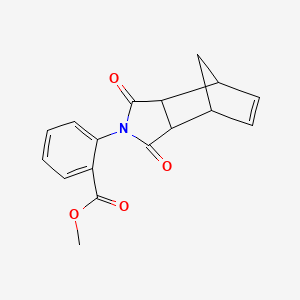

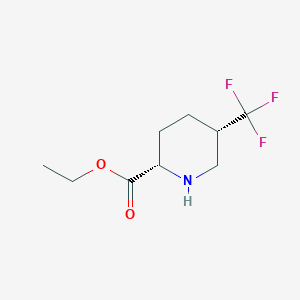

5-Chloro-2-iodo-3-nitropyridine is a chemical compound with the molecular formula C5H2ClIN2O2 and a molecular weight of 284.44 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis

The InChI code for 5-Chloro-2-iodo-3-nitropyridine is 1S/C5H2ClIN2O2/c6-3-1-4 (9 (10)11)5 (7)8-2-3/h1-2H . The InChI key is UXJODOZORLBGIZ-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis

5-Chloro-2-iodo-3-nitropyridine is a solid at room temperature . It should be stored in a refrigerator .科学研究应用

Programmable Molecular Devices

- Charge-Induced Conformational Changes : The molecule 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which is structurally related to 5-Chloro-2-iodo-3-nitropyridine, demonstrates charge-induced conformational switching and rectifying behavior. This finding suggests potential applications in molecular electronics, such as memory devices operated with external fields or nano-actuators controlled by bias voltage (Derosa, Guda, & Seminario, 2003).

Chemical Kinetics and Reactions

- Nucleophilic Substitutions and Kinetics : Studies on kinetics of reactions involving compounds like 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with different nucleophiles provide insights into reaction mechanisms and rates. These findings are crucial for understanding and optimizing various chemical synthesis processes (Hamed, 1997).

Crystal Engineering and Design

- Hydrogen and Halogen Bonding in Crystal Structures : Research into the crystal structures of complexes involving 4-iodopyridine and nitrobenzoic acids, which are structurally similar to 5-Chloro-2-iodo-3-nitropyridine, reveals the importance of hydrogen and halogen bonding in crystal engineering. This knowledge assists in designing materials with specific properties (Saha, Nangia, & Jaskólski, 2005).

Molecular Composition and Ligand-Protein Interactions

- Computational Studies on Molecular Structure : Computational calculations on 5-bromo-3-nitropyridine-2-carbonitrile, a compound related to 5-Chloro-2-iodo-3-nitropyridine, offer insights into its molecular structure, energy, and potential biological significance. Such studies are essential for understanding the reactivity and interaction of these molecules with biological targets (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

Potential Anticancer Agents

- Synthesis of Anticancer Compounds : Research into synthesizing pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from compounds including 4-chloro-5-nitropyridine suggests potential applications in developing new anticancer agents. These compounds have shown effects on cell proliferation and survival in cancer models (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

安全和危害

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety pictograms associated with it are GHS07 . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

5-chloro-2-iodo-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJODOZORLBGIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-iodo-3-nitropyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2684975.png)

![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2684977.png)

![Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2684979.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2684980.png)

![5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid](/img/structure/B2684982.png)

![2,5-dimethyl-3-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2684986.png)

![7-(prop-2-yn-1-yl)-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2684988.png)

![N-(3,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2684990.png)